molecular formula C18H12N2O B11852602 5-(Isoquinolin-7-yloxy)isoquinoline CAS No. 57422-16-9

5-(Isoquinolin-7-yloxy)isoquinoline

Cat. No.: B11852602
CAS No.: 57422-16-9
M. Wt: 272.3 g/mol
InChI Key: LPGRFSTUKODDMJ-UHFFFAOYSA-N
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Description

7-(Isoquinolin-5-yloxy)isoquinoline is a heterocyclic aromatic compound that features two isoquinoline moieties connected via an oxygen atom. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Isoquinolin-5-yloxy)isoquinoline typically involves the coupling of isoquinoline derivatives through an oxygen bridge. One common method is the Ullmann-type reaction, where isoquinoline derivatives are reacted with copper catalysts under mild conditions . Another approach involves the cyclization of ortho-substituted arylamines with carbonyl compounds in the presence of acidic catalysts .

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes that ensure high yields and purity. The use of palladium or copper catalysts in combination with microwave irradiation has been shown to be effective in producing isoquinoline derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions: 7-(Isoquinolin-5-yloxy)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, metal hydrides.

    Substitution: Nitric acid, halogens.

Major Products Formed:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinolines.

    Substitution: Nitroisoquinolines, halogenated isoquinolines.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 7-(Isoquinolin-5-yloxy)isoquinoline is unique due to its dual isoquinoline structure connected via an oxygen atom, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other isoquinoline derivatives and enhances its potential in various applications .

Properties

CAS No.

57422-16-9

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

5-isoquinolin-7-yloxyisoquinoline

InChI

InChI=1S/C18H12N2O/c1-2-14-11-20-9-7-17(14)18(3-1)21-16-5-4-13-6-8-19-12-15(13)10-16/h1-12H

InChI Key

LPGRFSTUKODDMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)OC3=CC4=C(C=C3)C=CN=C4

Origin of Product

United States

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